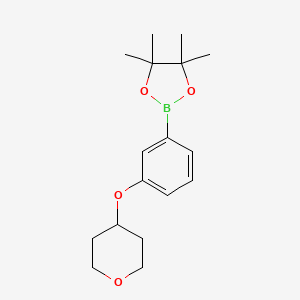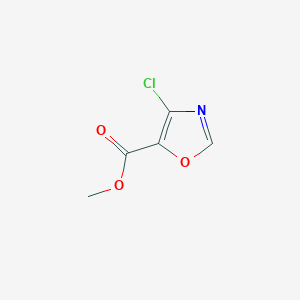
Methyl 4-chlorooxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chlorooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H4ClNO3. It is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further explored for their potential biological activities .
Scientific Research Applications
Methyl 4-chlorooxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorooxazole-4-carboxylate
- Methyl 2-chlorooxazole-5-carboxylate
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 4-chlorooxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and the carboxylate group at the 5-position make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C5H4ClNO3 |
|---|---|
Molecular Weight |
161.54 g/mol |
IUPAC Name |
methyl 4-chloro-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
InChI Key |
XGHRZJJWZVREPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13650821.png)
![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
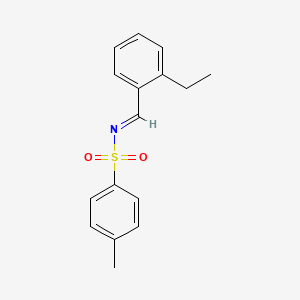

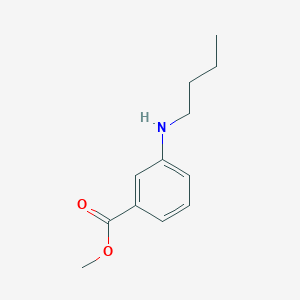
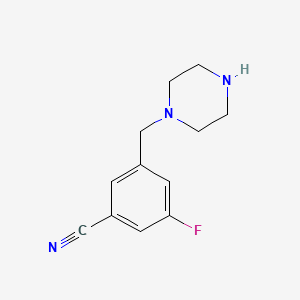
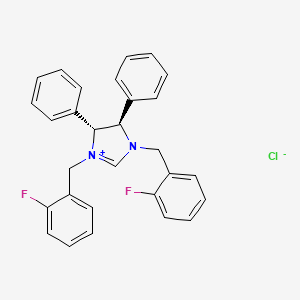
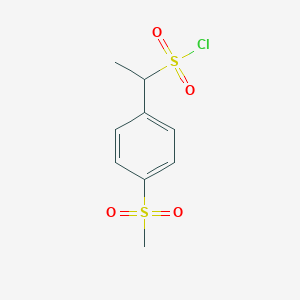
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)


